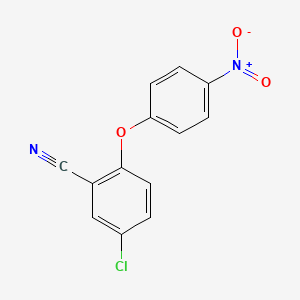

5-Chloro-2-(4-nitrophenoxy)benzonitrile

Overview

Description

5-Chloro-2-(4-nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7ClN2O3 . It is used in life science research and is considered a chemical building block .

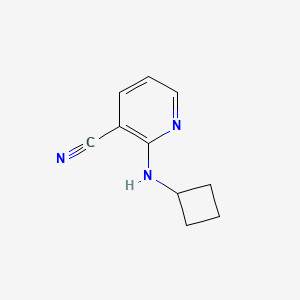

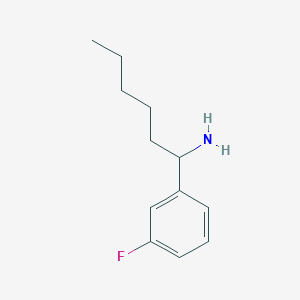

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-nitrophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 274.662 .Physical And Chemical Properties Analysis

5-Chloro-2-(4-nitrophenoxy)benzonitrile has a molecular weight of 274.662 .Scientific Research Applications

Polyimide Synthesis

5-Chloro-2-(4-nitrophenoxy)benzonitrile is utilized in the synthesis of polyimides. A study by Zeng, Zou, and Yang (2014) demonstrated the use of a related compound, 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene, in synthesizing polyimides with high inherent viscosities and desirable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).

Cycloaddition Reactions

Kanemasa, Nishiuchi, and Wada (1992) described the use of benzonitrile oxide, a compound closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile, in cycloaddition reactions with allyl alcohols. This process, enhanced by magnesium alkoxide, yields isoxazoline compounds (Kanemasa, Nishiuchi, & Wada, 1992).

Antimicrobial Synthesis

Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with antibacterial and antifungal properties. The synthesized compounds showed significant potential in antimicrobial applications (Kumar et al., 2022).

Photosynthesis Inhibition Study

A study by Szigeti, Tóth, and Paless (1982) explored the effects of 4-hydroxy-benzonitriles, including compounds with nitro groups like 5-Chloro-2-(4-nitrophenoxy)benzonitrile, on photosynthesis. They examined the impact of these compounds on spinach and wheat, contributing to our understanding of photosynthetic inhibition (Szigeti, Tóth, & Paless, 1982).

Dye Synthesis for Synthetic Polymer Fibres

Peters and Behesti (2008) investigated the synthesis of yellow and orange dyes for synthetic-polymer fibers using compounds like 4-(2-nitrophenoxy)-l, 8-naphthalic anhydride, a derivative of 5-Chloro-2-(4-nitrophenoxy)benzonitrile. These dyes exhibit good fastness to light and sublimation, showing their utility in textile applications (Peters & Behesti, 2008).

Photocatalytic Degradation Studies

Ye et al. (2011) conducted a study on the photocatalytic degradation of 4-chloronitrobenzene, closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile. This research is significant in understanding the mineralization processes and the formation of intermediates in photocatalytic reactions (Ye et al., 2011).

properties

IUPAC Name |

5-chloro-2-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBMZGVAQYVJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-nitrophenoxy)benzonitrile | |

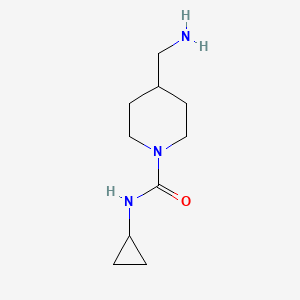

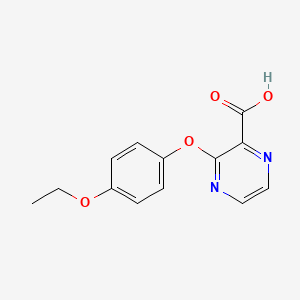

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)